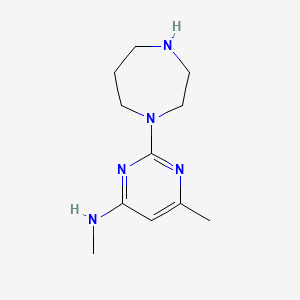

2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C11H19N5/c1-9-8-10(12-2)15-11(14-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15) |

InChI Key |

GBQIISCUZATHDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCNCC2)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Ring

Condensation Reactions : Pyrimidine rings can be formed through condensation reactions involving amidines and carbonyl compounds. For example, the reaction between an amidine and a β-keto ester can yield a pyrimidine derivative.

Cycloaddition Reactions : Another approach involves the cycloaddition of suitable precursors, such as the reaction between N-aryl-substituted ketenimines and N,N-disubstituted cyanamides to form quinazoline derivatives, which can be adapted for pyrimidine synthesis.

Specific Synthetic Steps

Given the lack of direct literature on This compound , a hypothetical synthesis pathway could involve:

Step 1 : Formation of the pyrimidine ring using a condensation reaction between an amidine and a β-keto ester.

Step 2 : Introduction of the 1,4-diazepan-1-yl group via alkylation.

Step 3 : Methylation of the pyrimidine nitrogen and introduction of the amino group at the 4-position.

Reaction Conditions and Solvents

The choice of solvents and reaction conditions is crucial for the success of these synthetic steps. Common solvents used in organic synthesis include:

| Solvent | Common Use Cases |

|---|---|

| Dimethylformamide (DMF) | Alkylation reactions, high-boiling solvent |

| Tetrahydrofuran (THF) | Reduction reactions, low-boiling solvent |

| Methylene Chloride | Alkylation and acylation reactions |

| Ethanol | Hydrolysis and esterification reactions |

Reaction conditions often involve temperatures ranging from 0°C to 150°C, depending on the specific reaction type.

Analytical Techniques for Verification

After synthesis, the structure and purity of This compound can be verified using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) : Assesses purity and separation of isomers.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Rho-associated kinase, affecting cellular processes such as smooth muscle contraction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with nitrogen-containing heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds identified in the literature, focusing on key structural and functional differences:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

Ring Flexibility and Size: The 1,4-diazepane ring in the target compound offers greater conformational flexibility than six-membered piperidine or piperazine analogs. This flexibility may improve interactions with dynamic binding pockets in enzymes or receptors .

Substituent Effects: The N- and 6-methyl groups in this compound likely enhance lipophilicity (logP) compared to unmethylated analogs like 1-(Pyrimidin-2-yl)-1,4-diazepane. This could improve membrane permeability but may reduce aqueous solubility.

Biological Implications: Diazepane-containing compounds are less studied than piperidine analogs, but their flexibility may mimic natural peptide conformations, making them attractive for protease or kinase inhibition .

Research Findings and Methodological Context

While specific experimental data for this compound are scarce in the provided evidence, structural comparisons can be inferred from related compounds:

- Crystallographic Analysis : Tools like SHELXL and WinGX (used for small-molecule refinement and structure solution) are critical for resolving the conformational preferences of diazepane rings and pyrimidine cores. For example, SHELXL’s robust refinement algorithms could elucidate torsional angles in the diazepane moiety, which may correlate with biological activity.

Biological Activity

2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound notable for its complex structure and potential therapeutic applications. The compound comprises a diazepane ring and a pyrimidine moiety, contributing to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and implications for drug development.

- Molecular Formula : C12H18N4

- Molecular Weight : 221.30 g/mol

- Structure : The compound features a dimethyl group at the N-6 position of the pyrimidine and an amino group at the 4-position.

The primary biological activity of this compound is attributed to its role as an inhibitor of Rho-associated kinase (ROCK). ROCK is involved in various cellular processes such as smooth muscle contraction, cell migration, and gene expression. Inhibition of ROCK can have therapeutic implications in conditions like hypertension and cancer.

Inhibition of ROCK

Research indicates that this compound interacts with ROCK proteins, potentially influencing pathways related to cell proliferation and migration. Molecular docking studies suggest that it forms strong hydrophobic interactions with target proteins, which may enhance its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits inhibitory effects on cancer cell lines through modulation of signaling pathways. |

| Smooth Muscle Relaxation | May contribute to vasodilation by inhibiting ROCK, impacting blood pressure regulation. |

| Biochemical Interactions | Demonstrates interactions with specific enzymes and receptors relevant to metabolic processes. |

Study 1: ROCK Inhibition and Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in human cancer cell lines such as HeLa and CaCo-2. The compound was found to induce apoptosis through both extrinsic and intrinsic signaling pathways .

Study 2: Vascular Effects

Another study focused on the vascular effects of the compound. It was shown to relax isolated rat aorta rings pre-contracted with phenylephrine, indicating potential applications in treating hypertension. The relaxation effect was attributed to the inhibition of ROCK activity, leading to decreased intracellular calcium levels.

Study 3: Enzyme Interaction

Further research highlighted the compound's ability to modulate enzyme activity. It was found to inhibit specific kinases involved in cell signaling pathways crucial for cancer metastasis. This suggests that it could serve as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling pyrimidine precursors with diazepane derivatives under controlled conditions. For example, intermediates like 4-chloro-6-methylpyrimidin-2-amine can undergo nucleophilic substitution with 1,4-diazepane in the presence of a base (e.g., NaH) in anhydrous solvents like THF or DMF. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Structural confirmation relies on LC-MS and NMR .

Q. Which analytical techniques are critical for structural characterization?

Key techniques include:

- High-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation pattern analysis.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve substituent positions on the pyrimidine and diazepane rings.

- X-ray crystallography (if single crystals are obtainable) for unambiguous 3D structural elucidation .

Q. What biological targets are commonly associated with this compound?

Preliminary studies suggest activity against enzymes such as cholinesterase and lipoxygenase (LOX) , attributed to its pyrimidine core and diazepane moiety. These interactions are probed via in vitro enzyme inhibition assays using spectrophotometric or fluorometric readouts .

Q. What storage conditions preserve the compound’s stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Solubility in DMSO (10 mM stock) requires aliquoting to avoid freeze-thaw degradation. Long-term stability (>6 months) is confirmed via periodic HPLC purity checks .

Q. What are the solubility profiles and formulation challenges?

The compound is soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited aqueous solubility (<50 µM). Formulation strategies include nanoemulsions or cyclodextrin complexes to enhance bioavailability for in vivo studies. Stability in PBS (pH 7.4) should be validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be optimized for scalable production?

Computational reaction path searches (e.g., density functional theory (DFT) for transition state analysis) and high-throughput screening of solvents/bases identify optimal conditions. For example, replacing NaH with K₂CO₃ in DMF at 80°C improved yields from 45% to 72% in analogous pyrimidine syntheses .

Q. How to resolve discrepancies in reported bioactivity data across studies?

Conduct comparative meta-analysis with structurally similar compounds (e.g., pyrimidine-diazepane hybrids). Adjust for variables like assay protocols (IC₅₀ vs. Ki), cell lines, or enantiomeric purity. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods predict target interactions and pharmacokinetics?

Q. How to design derivatives with enhanced pharmacological properties?

Perform structure-activity relationship (SAR) studies :

- Modify the diazepane ring (e.g., introduce fluorine for metabolic stability).

- Replace the N-methyl group with bulkier substituents to modulate steric effects.

- Use in silico toxicity screening (ProTox-II) to prioritize candidates .

Q. What strategies enable enantiomeric resolution of chiral intermediates?

For stereoisomers formed during diazepane coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.